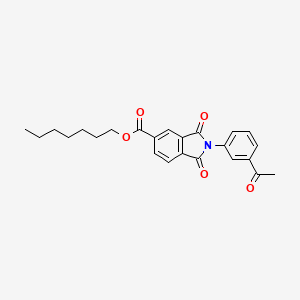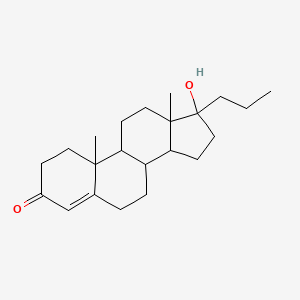![molecular formula C15H18N2O4 B11992946 N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide CAS No. 303061-63-4](/img/structure/B11992946.png)
N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide: is a chemical compound characterized by the presence of two prop-2-enamide groups attached to a 3,4-dimethoxyphenylmethane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate amine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.
Medicine: In medicine, N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide exerts its effects involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The pathways involved in these interactions are often complex and may require further research to fully elucidate.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
N-Acetyl-3,4-dimethoxyphenethylamine: A compound with similar structural features, used in various chemical and biological studies.
Uniqueness: N,N’-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide is unique due to its bisprop-2-enamide groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
303061-63-4 |
|---|---|
Molekularformel |
C15H18N2O4 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
N-[(3,4-dimethoxyphenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C15H18N2O4/c1-5-13(18)16-15(17-14(19)6-2)10-7-8-11(20-3)12(9-10)21-4/h5-9,15H,1-2H2,3-4H3,(H,16,18)(H,17,19) |
InChI-Schlüssel |
JDNZSYDOLFGSFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(NC(=O)C=C)NC(=O)C=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992873.png)
![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
![8-[(3-bromobenzyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992878.png)
![{2-[(2-Chlorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B11992880.png)

![benzyl N-{6-oxo-6-[4-(quinolin-2-yl)piperazin-1-yl]hexyl}carbamate](/img/structure/B11992900.png)
![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)
![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)
![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)
![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)
![2-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11992936.png)


